2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-phenyl-, hydrochloride
Description
3,4-Dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride (CAS: 1179250-78-2 as the free base; hydrochloride form referenced in ) is a benzopyran-derived amine salt. The hydrochloride form is likely prioritized for improved bioavailability in preclinical studies, though its exact biological targets remain under investigation .
Properties
CAS No. |
108132-34-9 |
|---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl-methyl-phenylazanium chloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-17(14-7-3-2-4-8-14)15-9-10-16-13(12-15)6-5-11-18-16;/h2-4,7-10,12H,5-6,11H2,1H3;1H |
InChI Key |
LDRFORWKFVHZIR-UHFFFAOYSA-N |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride typically involves multiple steps, starting with the formation of the benzopyran core. One common method is the cyclization of appropriate precursors under acidic conditions. The phenyl group is then introduced through a substitution reaction, followed by the formation of the amine group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Benzopyran Derivatives with Varied Substituents
[4-(3,4-Dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine (CAS: 1179250-78-2):
This compound is structurally identical to the target molecule but lacks the hydrochloride salt. The absence of the salt reduces water solubility, limiting its utility in aqueous formulations. Comparative studies would likely highlight the hydrochloride form’s superior pharmacokinetic properties .- Pyran-2-one Derivatives (14f and 14g from ): These compounds (e.g., 3-(2-benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one) share the benzopyran core but feature a lactone ring (pyran-2-one) instead of an amine group. Physical Properties: Melting points (94°C for 14f; 84–86°C for 14g) indicate lower thermal stability compared to the target compound’s hydrochloride salt, which likely has a higher melting point due to ionic interactions .
Functional Analogs: Amine-Containing Compounds
- Dopamine Hydrochloride (CAS: 62-31-7, ): While structurally distinct (catecholamine vs. benzopyran-amine), dopamine hydrochloride serves as a functional analog due to its amine group and CNS activity. Biological Activity: Dopamine’s role as a neurotransmitter contrasts with the target compound’s unexplored pharmacological profile. Structural differences suggest divergent mechanisms and therapeutic applications .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Strategies : The nucleophilic addition methods used for pyran-2-one derivatives () could inform the synthesis of benzopyran-amine analogs, though amine group introduction would require distinct reagents .
- Safety and Handling : While dopamine hydrochloride has well-documented GHS safety data (), the target compound’s toxicity profile remains uncharacterized, necessitating further preclinical evaluation .
Biological Activity
3,4-Dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
- Chemical Formula : C16H18ClNO
- Molecular Weight : 275.78 g/mol
- IUPAC Name : 3-(4-dihydro-2H-chromen-6-yl)(phenyl)methanamine; hydrochloride
- PubChem CID : 13737609
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClNO |
| Molecular Weight | 275.78 g/mol |
| Melting Point | N/A |
| Boiling Point | 407.1 °C |
| Storage Temperature | +4 °C |
Anticancer Properties
Research indicates that compounds similar to 3,4-dihydro-2H-1-benzopyran derivatives exhibit significant anticancer activity . For example, studies on related coumarins demonstrated cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia HL-60 cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines and enzymes, thus potentially providing therapeutic benefits in inflammatory diseases. This activity is linked to the inhibition of pathways involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs) .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological activity. The ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases .
Neuroprotective Effects
Emerging research suggests that 3,4-dihydro-2H-1-benzopyran derivatives may have neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease. The mechanism may involve modulation of neurotransmitter levels and protection against neuronal apoptosis .
Table 2: Summary of Biological Activities
Case Studies and Research Findings
- Cytotoxicity Assay : A study compared the cytotoxic effects of various benzopyran derivatives on HL-60 cells, revealing that certain modifications to the benzopyran structure significantly enhanced anticancer activity .
- Inflammation Models : In vivo studies using animal models demonstrated that administration of related compounds led to reduced markers of inflammation, supporting their therapeutic potential in conditions such as arthritis .
- Oxidative Stress Studies : Research involving oxidative stress models showed that these compounds effectively reduced oxidative damage in neuronal cells, indicating their potential for neuroprotective applications .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride?
The synthesis of benzopyran derivatives typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the benzopyran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Step 2 : Introduction of the phenylmethanamine moiety via nucleophilic substitution or reductive amination. For example, coupling the benzopyran intermediate with a benzyl halide or using a Grignard reagent.
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether).
Key Considerations : Optimize reaction time, temperature, and catalyst (e.g., Pd/C for hydrogenation steps). Purity should be confirmed via melting point analysis and HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Evidence from structurally similar hydrochlorides indicates stability for ≥5 years under these conditions .
- Handling : Use inert atmosphere (e.g., nitrogen glovebox) during weighing. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Pre-dry glassware with silanizing agents (e.g., 5% dimethyldichlorosilane in toluene) to minimize adsorption .
Q. What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirm the benzopyran scaffold (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups in the dihydro ring).
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M-Cl]+ ions). Cross-reference with calculated isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
Discrepancies in stability studies (e.g., shelf life under varying temperatures) require accelerated stability testing :
- Design : Store samples at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf life at -20°C.
- Analysis : Quantify degradation products (e.g., free amine or oxidized species) and correlate with storage conditions. Note that conflicting data may arise from impurities in starting materials or inadequate drying .
Q. What analytical methods are validated for quantifying trace impurities in this compound?
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to isolate the compound from complex matrices. Condition with methanol and elute with 2-propanol/ammonium hydroxide .
- LC-MS/MS : Employ a C18 column with a gradient of methanol/water (0.1% formic acid). Set MRM transitions for the parent ion (e.g., m/z 300 → 182) and potential impurities (e.g., desmethyl byproducts). Validate method parameters: LOD (≤0.1 ng/mL), LOQ (≤0.5 ng/mL), and recovery rates (85–115%) .
Q. How does the hydrochloride salt form influence pharmacological activity compared to the free base?
- Solubility : The hydrochloride salt enhances aqueous solubility, improving bioavailability in in vitro assays (e.g., receptor binding studies).
- Ionization : The protonated amine may affect membrane permeability. Compare logP values (free base vs. salt) using shake-flask or chromatographic methods (e.g., HPLC logP estimation).
- Activity Assays : Test both forms in parallel (e.g., IC50 in enzyme inhibition assays) to assess salt-specific effects on potency .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
- Solvent Screening : Use combinatorial crystallization trials with solvents like ethanol, acetonitrile, or ethyl acetate. Add anti-solvents (e.g., hexane) dropwise to induce nucleation.
- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours promotes crystal growth.
- Seeding : Introduce microcrystals of structurally similar hydrochlorides to template crystal lattice formation. Characterize successful crystals via SC-XRD and compare with computational models (e.g., Mercury CSD) .
Methodological Challenges and Data Analysis
Q. How should researchers address low yields in the final amination step?
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) for Buchwald-Hartwig amination. Use additives like Cs2CO3 to enhance reactivity.
- Kinetic Analysis : Monitor reaction progress via TLC or inline IR. If intermediates degrade, reduce reaction temperature or switch to a milder base (e.g., KOtBu).
- Byproduct Identification : Use LC-MS to detect side products (e.g., N-alkylated impurities) and adjust stoichiometry of the amine reagent .
Q. What computational tools predict metabolic pathways for this compound?
- In Silico Models : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify probable Phase I/II metabolism sites (e.g., hydroxylation at the benzopyran ring or N-demethylation).
- Experimental Validation : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Compare with predictions to refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
